![molecular formula C15H28O2Si B14150773 Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane CAS No. 88780-30-7](/img/structure/B14150773.png)
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl[(6-methoxy-4-methylbicyclo[410]hept-3-en-1-yl)oxy]silane is a silane compound characterized by the presence of a bicyclic heptene structure with methoxy and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane typically involves the reaction of a bicyclic heptene derivative with triethylsilane in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-100°C.
Catalyst: Commonly used catalysts include platinum or palladium complexes.
Solvent: Organic solvents such as toluene or hexane are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Silanols, siloxanes.
Reduction Products: Modified silane derivatives.
Substitution Products: Compounds with varied functional groups replacing the methoxy group.
Applications De Recherche Scientifique
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane involves its interaction with molecular targets through its silane and bicyclic heptene moieties. The compound can form stable bonds with various substrates, facilitating its use in material science and catalysis. The pathways involved often include:
Silane Bond Formation: Interaction with hydroxyl groups to form siloxane bonds.
Bicyclic Heptene Interactions: Participation in cycloaddition and other ring-opening reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane
- Triethyl[(4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane
Uniqueness
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane is unique due to the presence of both methoxy and methyl substituents on the bicyclic heptene structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and material science.
Propriétés
Numéro CAS |
88780-30-7 |
|---|---|
Formule moléculaire |
C15H28O2Si |
Poids moléculaire |
268.47 g/mol |
Nom IUPAC |
triethyl-[(6-methoxy-4-methyl-1-bicyclo[4.1.0]hept-3-enyl)oxy]silane |
InChI |
InChI=1S/C15H28O2Si/c1-6-18(7-2,8-3)17-14-10-9-13(4)11-15(14,12-14)16-5/h9H,6-8,10-12H2,1-5H3 |
Clé InChI |
FXHSKKASWWHGQR-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC12CC=C(CC1(C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
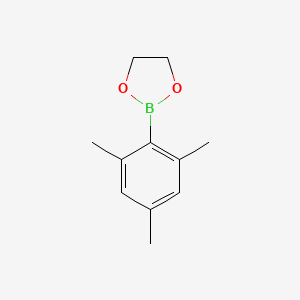
![(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile](/img/structure/B14150707.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14150715.png)
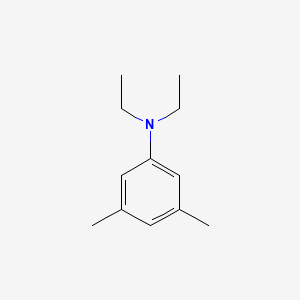
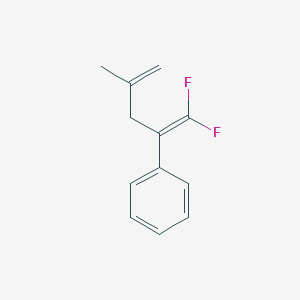
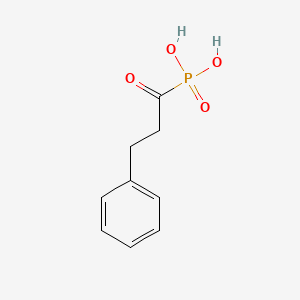
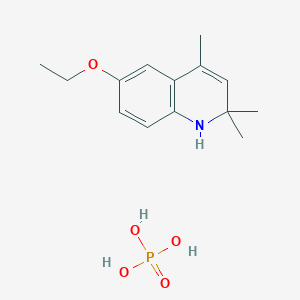
![2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol](/img/structure/B14150733.png)
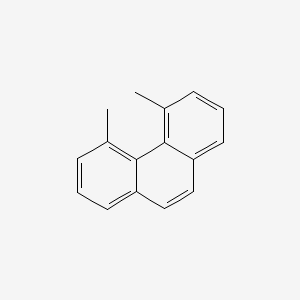
![N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide](/img/structure/B14150743.png)
![3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14150748.png)
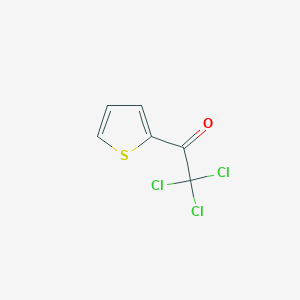
![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
